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Compound of Interest

Compound Name: 1-Indanone-6-carboxylic acid

Cat. No.: B1590297 Get Quote

An In-Depth Technical Guide to 1-Indanone-6-carboxylic Acid: Synthesis, Characterization,

and Applications

Introduction
1-Indanone-6-carboxylic acid is a bifunctional organic molecule that incorporates the rigid,

bicyclic framework of 1-indanone with a carboxylic acid moiety. This unique combination of a

conjugated ketone and an aromatic acid group makes it a valuable and versatile building block

in modern organic synthesis and medicinal chemistry. The 1-indanone scaffold itself is a

privileged structure, found in numerous biologically active compounds and approved

pharmaceuticals.[1][2] This guide, intended for researchers and drug development

professionals, provides a comprehensive overview of 1-Indanone-6-carboxylic acid, detailing

its definitive identification, a field-proven synthetic protocol, its comprehensive spectroscopic

signature, and its applications as a key synthetic intermediate.

Part 1: Core Identification and Physicochemical
Properties
Accurate identification is the foundation of any chemical research. 1-Indanone-6-carboxylic
acid is definitively identified by its Chemical Abstracts Service (CAS) number. Its structural and

physicochemical properties are summarized below.
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Identifier Value Source

CAS Number 60031-08-5 [3][4][5]

IUPAC Name
1-oxo-2,3-dihydro-1H-indene-

6-carboxylic acid
PubChem

Molecular Formula C₁₀H₈O₃ [3][5]

Molecular Weight 176.17 g/mol [3][5][6]

InChI Key
BIABIACQHKYEEB-

UHFFFAOYSA-N
[6]

Canonical SMILES
C1C(C2=C(C=C(C=C2)C(=O)

O)C1)=O
[7]

The molecule's architecture, featuring an electron-withdrawing ketone and a carboxylic acid

group attached to an aromatic ring, dictates its chemical reactivity. The carboxylic acid proton is

acidic, while the α-protons to the ketone are susceptible to enolization under basic conditions.

The conjugated system influences both its spectroscopic properties and its reactivity in

nucleophilic addition reactions.

Part 2: Synthesis via Intramolecular Friedel-Crafts
Acylation
The most common and scalable synthesis of the 1-indanone core is through an intramolecular

Friedel-Crafts acylation.[1][8] This pathway is highly effective for creating the fused-ring system

from an accessible linear precursor.

Causality and Experimental Rationale
The chosen precursor, 3-(4-carboxyphenyl)propionic acid, contains both the aromatic ring and

the propionic acid sidechain necessary for cyclization. The reaction is driven by a strong Lewis

acid, typically aluminum chloride (AlCl₃), which coordinates to the carboxylic acid, activating it

for electrophilic attack on the electron-rich aromatic ring.[9] The high temperature (180-190°C)

is necessary to overcome the activation energy for this intramolecular acylation. The
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subsequent acidic workup protonates the intermediate carboxylate and ensures the final

product is in its neutral acid form.

Detailed Synthesis Protocol
Reaction: 3-(4-carboxyphenyl)propionic acid to 1-Indanone-6-carboxylic acid[9]

Materials:

3-(4-carboxyphenyl)propionic acid (5 g, 0.026 mol)

Aluminum Chloride (AlCl₃), fresh (25 g, 0.187 mol)

Sodium Chloride (NaCl) (2.5 g)

Ice

6M Hydrochloric Acid (HCl)

Ethyl Acetate (EtOAc)

Magnesium Sulfate (MgSO₄), anhydrous

Brine (saturated NaCl solution)

Procedure:

Setup: In a 100 mL flask equipped with a condenser and an internal thermometer, combine

3-(4-carboxyphenyl)propionic acid (5 g), fresh AlCl₃ (25 g), and NaCl (2.5 g).

Mixing: Briefly shake the flask to ensure the solids are well-mixed.

Heating: Heat the flask in an oil bath set to 190°C. The internal temperature should be

maintained at or above 180°C for 1 hour. During this time, the solid mixture will melt into a

dark brown liquid.[9]

Quenching: After 1 hour, remove the flask from the oil bath and allow it to cool. Carefully

pour the cooled, viscous mixture into a 2000 mL beaker containing a large amount of

crushed ice.
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Acidification & Extraction: To the beaker, add 180 mL of 6M HCl and 250 mL of EtOAc. Stir

until the solid dissolves and transfer the mixture to a separatory funnel. Separate the layers.

Aqueous Layer Wash: Extract the aqueous layer three more times with 200 mL of EtOAc

each time.

Organic Layer Wash: Combine all organic layers. Wash sequentially with 2M HCl, water, and

finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the filtrate under reduced pressure (rotary evaporation) to yield a light brown

solid. The typical yield is approximately 90%.[9] The product can be used directly for many

applications or recrystallized for higher purity.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 1-Indanone-6-carboxylic acid.
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Part 3: Comprehensive Spectroscopic
Characterization
Confirming the identity and purity of the synthesized compound is critical. A combination of

spectroscopic methods provides a self-validating system, where each technique offers

complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen

framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number,

connectivity, and chemical environment of hydrogen atoms.

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected in the 10-

12 ppm region.[10] Its broadness is due to hydrogen bonding and exchange. This peak

will disappear upon shaking the sample with D₂O.

Aromatic Protons (Ar-H): Three protons are on the aromatic ring. Their complex splitting

patterns and chemical shifts (typically 7.0-8.5 ppm) are influenced by the electron-

withdrawing effects of both the ketone and carboxylic acid groups.

Aliphatic Protons (-CH₂-): Two methylene groups form the five-membered ring. The

protons at C2 (α to the carbonyl) are expected around 2.7-3.1 ppm, while the protons at

C3 (β to the carbonyl) will be slightly more upfield, around 2.5-2.9 ppm.[11][12] They will

appear as triplets if coupling is straightforward, but can be more complex.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon

environments.

Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected. The ketone carbon

(C1) will appear around 195-205 ppm. The carboxylic acid carbon will be further upfield,

typically in the 165-185 ppm range.[10]

Aromatic Carbons (Ar-C): Six signals for the aromatic carbons are expected in the 120-

150 ppm range. The carbon attached to the carboxylic acid and the carbons of the fused
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ring system will have distinct chemical shifts.

Aliphatic Carbons (-CH₂-): Two signals for the methylene carbons are expected in the 25-

40 ppm range.[13]

Predicted ¹H and ¹³C NMR Chemical Shifts

Proton (¹H) Predicted δ (ppm)

-COOH 10.0 - 12.0 (broad s, 1H)

Aromatic H 7.0 - 8.5 (m, 3H)

-CH₂-C=O 2.7 - 3.1 (t, 2H)

Ar-CH₂- 2.5 - 2.9 (t, 2H)

Carbon (¹³C) Predicted δ (ppm)

Ketone C=O 195 - 205

Carboxylic Acid C=O 165 - 185

Aromatic C 120 - 150

Aliphatic CH₂ 25 - 40

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The

spectrum is typically dominated by two features stemming from the carboxylic acid dimer and

the conjugated ketone.
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Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Appearance

O-H Stretch (Carboxylic Acid

Dimer)
2500 - 3300 Very broad, strong

C-H Stretch (Aromatic &

Aliphatic)
2850 - 3100

Sharp, medium (often

superimposed on O-H)

C=O Stretch (Ketone,

conjugated)
1690 - 1715 Strong, sharp

C=O Stretch (Carboxylic Acid

Dimer)
1700 - 1725

Strong, sharp (may overlap

with ketone C=O)

C=C Stretch (Aromatic) 1450 - 1600 Medium to weak

C-O Stretch (Carboxylic Acid) 1210 - 1320 Strong

The most diagnostic feature is the extremely broad O-H absorption, which confirms the

presence of the carboxylic acid.[14][15] The carbonyl region may show one broad, strong peak

or two closely spaced peaks, representing the overlapping stretches of the ketone and acid

carbonyls.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's

fragmentation pattern, which acts as a structural fingerprint.

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 176. For carboxylic

acids, this peak can sometimes be weak.[16]

Key Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond between C1 and the aromatic ring can lead to the

loss of a CO group (m/z = M - 28).

Loss of Carboxyl Group: Fragmentation can result in the loss of a hydroxyl radical (-OH,

m/z = M - 17) or the entire carboxyl group (-COOH, m/z = M - 45).
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Acylium Ion: A prominent peak corresponding to the acylium ion (R-C≡O⁺) is a common

feature in the mass spectra of carbonyl compounds.[17]

Spectroscopic Validation Workflow

Synthesized Product

Mass Spectrometry (MS)
- Confirm MW = 176

- Analyze fragmentation

Step 1

Infrared (IR) Spectroscopy
- Confirm -COOH (broad O-H)

- Confirm C=O groups

Step 2

NMR Spectroscopy
(¹H and ¹³C)

- Confirm C-H framework
- Verify connectivity

Step 3

Structure Confirmed

Step 4

Click to download full resolution via product page

Caption: Sequential workflow for spectroscopic validation.
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Part 4: Applications in Research and Drug
Development
The 1-indanone core is a key pharmacophore in medicinal chemistry. Its rigid structure helps to

position interacting functional groups in a defined orientation within a biological target's binding

site. Derivatives of 1-indanone exhibit a vast range of biological activities, including anti-

inflammatory, antiviral, anticancer, and analgesic properties.[1][18][19]

Scaffold for Anti-Inflammatory Agents: 1-indanone analogues have been successfully

developed as potent anti-inflammatory agents. For instance, novel derivatives have been

shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated

macrophage cells by modulating the TLR4/JNK/NF-κB signaling pathway.[20]

Intermediate for Complex Synthesis: 1-Indanone-6-carboxylic acid is an ideal starting point

for creating compound libraries. The carboxylic acid serves as a versatile chemical handle

for derivatization via amide bond formation, esterification, or reduction to an alcohol, allowing

for systematic exploration of the structure-activity relationship (SAR).[21]

Precursor to Neuroactive Compounds: The indanone skeleton is a core component of drugs

used in the treatment of neurodegenerative diseases, such as Alzheimer's disease.[1]

Conclusion
1-Indanone-6-carboxylic acid (CAS: 60031-08-5) is a fundamentally important building block

whose value is derived from its fused bicyclic structure and dual functionality. Its synthesis is

robust and scalable via the intramolecular Friedel-Crafts acylation. A rigorous and multi-faceted

spectroscopic approach, combining NMR, IR, and MS, is essential for its unambiguous

characterization, ensuring the integrity of subsequent research. For scientists in drug discovery

and materials science, this compound offers a rigid and modifiable scaffold for the development

of novel, high-value molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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